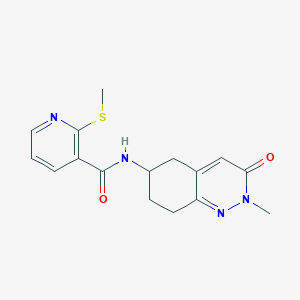

![molecular formula C20H25N3O8S B2602626 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 391228-80-1](/img/structure/B2602626.png)

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

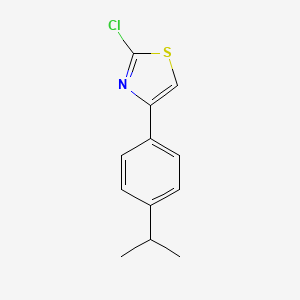

The compound “4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide” has a molecular formula of C20H25N3O8S. It has an average mass of 467.493 Da and a monoisotopic mass of 467.136230 Da .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C20H25N3O8S. This formula indicates that the molecule is composed of 20 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, 8 oxygen atoms, and 1 sulfur atom .科学的研究の応用

Lithium Metal Batteries

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide: has been utilized in the development of high-energy and high-safety lithium metal batteries. The compound is part of a class of linear functionalized solvents that integrate electron-donating ether groups with electron-withdrawing carbonate groups. This unique structure rationalizes charge distribution, providing notable oxidative/reductive stability and relatively weak solvation ability . These properties are crucial for achieving high-voltage tolerance and impressive Li plating/stripping Coulombic efficiency in lithium metal batteries .

Proteomics Research

In proteomics research, this compound serves as a biochemical agent. Its molecular structure, which includes both ether and carbonate functionalities, makes it suitable for various proteomics applications, including the study of protein interactions and functions .

Oxidative Dehydrogenative Coupling

The ether component of 4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide has been identified as an efficient system for oxidative dehydrogenative coupling. This application is significant in organic synthesis, where it can facilitate the formation of carbon-carbon bonds without the need for external initiators or catalysts .

Electrolyte Stability

The compound’s balanced electron-donating and withdrawing properties contribute to its use in enhancing the stability of electrolytes. This is particularly important in the context of high-performance batteries, where stable electrolytes are essential for long-term cycling and safety .

Solvation Dynamics

Researchers have explored the solvation dynamics of this compound due to its unique molecular structure. Understanding how it interacts with other molecules in solution can provide insights into the design of more efficient solvents for various chemical processes .

Thermostability and Nonflammability

The compound’s excellent thermostability and nonflammability make it a candidate for use in applications that require safe handling and operation at elevated temperatures. This includes its potential use in thermal management systems and materials .

High-Voltage Cathode Compatibility

Its oxidative stability up to 4.4 V makes it compatible with high-voltage cathodes in battery systems. This compatibility is crucial for the development of next-generation batteries with higher energy densities .

Solid-Electrolyte-Interphase (SEI) Formation

The compound plays a role in the formation of a stable and uniform solid-electrolyte-interphase (SEI) on lithium metal anodes. A robust SEI is vital for preventing dendrite growth and ensuring the longevity of lithium batteries .

特性

IUPAC Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O8S/c1-29-12-10-22(11-13-30-2)32(27,28)17-7-4-15(5-8-17)20(24)21-18-14-16(23(25)26)6-9-19(18)31-3/h4-9,14H,10-13H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHQCGNQJHEEHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-5-nitrophenyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2602543.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2602550.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2602551.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2602552.png)

![5-[(4-Tert-butylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2602553.png)

![5-[4-[4-(2-Chlorophenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2602557.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2602562.png)

![Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2602564.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)((tetrahydrofuran-2-yl)methyl)carbamoyl)benzoate](/img/structure/B2602565.png)